molecular formula C26H27N5O2 B10983626 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide

Cat. No.: B10983626
M. Wt: 441.5 g/mol
InChI Key: MRIQNQHAEGQIKG-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide

    Structure: !Compound Structure)

    IUPAC Name: N-(3,3-diphenylpropyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

This compound belongs to the class of pyrazolopyridazinones and combines elements from both pyrazole and pyridazinone. Its intricate structure suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: Undergoes oxidation at the pyrazole ring.

    Reduction: Reduction of the pyridazinone moiety.

    Substitution: Reacts with nucleophiles (e.g., amines) to form derivatives.

    Common Reagents: Sodium hydride (NaH), hydrogen gas (H₂), and various nucleophiles.

    Major Products: Derivatives with modified substituents.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential drug candidates due to its unique structure.

    Biological Studies: Used to probe biological pathways and interactions.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

    Targets: Likely interacts with specific enzymes or receptors.

    Pathways: Further research needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its hybrid structure sets it apart.

    Similar Compounds: Related pyrazolopyridazinones, such as analogs with different substituents.

: For more information, refer to scientific literature and databases.

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3,3-diphenylpropyl)acetamide

InChI

InChI=1S/C26H27N5O2/c1-19-17-20(2)31(28-19)24-13-14-26(33)30(29-24)18-25(32)27-16-15-23(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,17,23H,15-16,18H2,1-2H3,(H,27,32)

InChI Key

MRIQNQHAEGQIKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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